D-Luciferin Potassium Salt
Description
Historical Context and Development of the D-Luciferin/Luciferase System as a Research Tool
The scientific investigation of bioluminescence dates back centuries, with early observations documented by ancient philosophers. the-scientist.com However, a more formal understanding began to take shape in the late 19th century. The French pharmacologist Raphaël Dubois was a key figure, extracting two essential components from click beetles: a heat-stable substrate he named "luciférine" and a heat-sensitive enzyme he called "luciférase". the-scientist.com
The journey of the D-luciferin/luciferase system into the realm of a mainstream research tool began in earnest in the mid-20th century. A pivotal moment was the work of William D. McElroy and his colleagues in the late 1940s. They were the first to purify luciferase from firefly lanterns and crucially discovered that the light-emitting reaction was dependent on ATP. nih.gov This discovery linked bioluminescence to cellular energy metabolism and opened the door for its use in biochemical assays. glpbio.com
The subsequent decades saw the elucidation of the chemical structures of D-luciferin and the mechanism of the firefly luciferase reaction. photobiology.infonih.gov A major breakthrough for its application in molecular biology came in the 1980s with the cloning of the firefly luciferase gene (luc). wikipedia.orgnih.gov This enabled its use as a reporter gene. Scientists could now link the luc gene to a specific gene promoter of interest, and the resulting light production would directly report on the activity of that promoter. biocompare.com This technique offered a highly sensitive and quantitative alternative to other reporter systems.
The development of sensitive light-detecting instruments, such as luminometers and specialized in vivo imaging systems (IVIS), further propelled the use of the D-luciferin/luciferase system. sydlabs.comrevvity.com These technologies allowed for the non-invasive imaging of luciferase expression in living animals, revolutionizing preclinical research in areas like oncology, immunology, and infectious disease. nih.govduke.edu The system's utility was further enhanced by the chemical synthesis of D-luciferin, making the substrate readily available for widespread research use. sydlabs.com
Significance of D-Luciferin Potassium Salt as a Bioluminescent Substrate in Modern Academia
This compound is the premier substrate for the widely used firefly luciferase (FLuc) reporter system in academic and biomedical research. promega.com.auglpbio.com Its significance stems from a combination of favorable chemical properties and the versatility of the bioluminescent reaction it fuels. The potassium salt form of D-luciferin is favored primarily for its high solubility in aqueous solutions and buffers, which simplifies its preparation and use in experimental settings, particularly for in vivo imaging where it is injected into research animals. medchemexpress.comglpbio.comfujifilm.com
The firefly luciferase system, which utilizes D-Luciferin, is distinguished by its requirement for ATP, making it a unique tool for assessing cell viability and energy metabolism. glpbio.combiocompare.com The light output is directly proportional to the concentration of luciferase when the substrate is in excess, allowing for the sensitive quantification of gene expression. medchemexpress.comyeasenbio.com This has made it an invaluable reporter gene for studying promoter activity, tracking cell populations, and monitoring the efficacy of therapeutic agents in real-time. nih.govyeasenbio.comvazymeglobal.com
Key advantages of this compound in research applications include:
High Sensitivity: The chemiluminescent reaction produces virtually no background signal in biological systems, allowing for the detection of very low levels of luciferase expression. medchemexpress.comglpbio.com
Good Stability and Bioavailability: D-Luciferin is relatively stable in solution and can penetrate cell membranes to interact with intracellular luciferase. revvity.comvkeybio.comglpbio.com
Versatility: It is used across a broad spectrum of research fields, including cancer biology to monitor tumor growth, neuroscience, immunology, and stem cell research to track cell fate and distribution. yeasenbio.comvazymeglobal.combiothema.com
The development of this compound as a high-purity, commercially available reagent has standardized its use, leading to more reproducible and reliable experimental results across different laboratories. vazymeglobal.comavantorsciences.com Its high solubility and stability ensure consistent performance in a variety of assay formats, from in vitro cell-based assays to complex in vivo imaging studies in animal models. vkeybio.comvazymeglobal.com
Data Tables
Table 1: Properties of this compound
| Property | Value/Description | Source(s) |
| Chemical Formula | C₁₁H₇KN₂O₃S₂ | biosynth.com |
| Molecular Weight | 318.41 g/mol | biosynth.comregistech.comaatbio.com |
| Appearance | Pale yellow to yellow solid | registech.com |
| Solubility | Readily soluble in water and aqueous buffers. | medchemexpress.comglpbio.comfujifilm.com |
| Purity | Typically ≥98% or ≥99.5% for high-grade reagents. | avantorsciences.comregistech.com |
| Storage Conditions | Store at -20°C, protected from light and moisture. | fujifilm.comvazymeglobal.combiothema.comregistech.com |
| Emission Peak | ~560 nm in the presence of firefly luciferase. | medchemexpress.comaatbio.combiotium.com |
Table 2: Comparison of Common Bioluminescent Systems
| Feature | D-Luciferin System (Firefly) | Coelenterazine (B1669285) System (Renilla, Gaussia) | Bacterial System (Lux) |
| Substrate | D-Luciferin | Coelenterazine | Flavin mononucleotide, myristic aldehyde |
| Cofactor(s) | ATP, Mg²⁺, O₂ | O₂ | NADH, O₂ |
| Emission Color | Yellow-Green to Red (~550-620 nm) | Blue to Cyan (~450-500 nm) | Cyan-Green (~490 nm) |
| ATP-Dependent | Yes | No | No |
| Substrate Addition | Exogenous substrate required | Exogenous substrate required | Substrates can be endogenously produced |
| Primary Use | Gene expression, cell viability, in vivo imaging | Dual-reporter assays, secreted protein analysis | Reporter in bacteria, toxicity assays |
| Source(s) | glpbio.comthe-scientist.comnih.govwikipedia.org | d-nb.infothe-scientist.comnih.govnih.gov | d-nb.infothe-scientist.com |
Properties
CAS No. |
15144-35-9 |
|---|---|
Molecular Formula |
C11H7KN2O3S2 |
Molecular Weight |
318.41 |
Origin of Product |
United States |
Biochemical and Enzymatic Foundations of D Luciferin Mediated Bioluminescence
The Firefly Luciferase-Catalyzed Oxidation of D-Luciferin
The core of firefly bioluminescence is the oxidation of D-Luciferin, a reaction catalyzed by the enzyme firefly luciferase. wikipedia.org This process is highly efficient, converting a significant portion of the reaction's energy into light with minimal heat production. igem.org The reaction proceeds through a series of well-defined steps, each crucial for the eventual emission of a photon.
The enzymatic reaction begins with the adenylation of D-luciferin. nih.gov In this initial step, the carboxyl group of D-luciferin attacks the alpha-phosphate of Adenosine (B11128) Triphosphate (ATP), leading to the formation of a key intermediate, luciferyl adenylate (LH2-AMP), and the release of pyrophosphate (PPi). wikipedia.orgnih.gov This activation step is essential for the subsequent oxidative process.
Following adenylation, the luciferyl adenylate intermediate is oxidized by molecular oxygen. wikipedia.org This complex stage involves the formation of a transient, high-energy dioxetanone ring. nih.govnih.govresearchgate.net The instability of this four-membered ring is critical. Its subsequent decomposition involves the cleavage of the oxygen-oxygen bond, which releases carbon dioxide (CO2) and produces an electronically excited oxyluciferin molecule. nih.govnih.gov
Adenosine Triphosphate (ATP) is a fundamental requirement for the bioluminescent reaction, serving as a substrate rather than just an energy source. wikipedia.orgpharmetriclab.comnih.gov The reaction's absolute specificity for ATP makes this system a sensitive method for quantifying ATP concentrations. msu.ru The initial step of the reaction involves the formation of luciferyl adenylate from luciferin (B1168401) and MgATP. wikipedia.org
Magnesium ions (Mg2+) are essential cofactors in this process. pharmetriclab.comubc.ca They form a complex with ATP (MgATP), which is the actual substrate for the luciferase enzyme. wikipedia.org This complex facilitates the adenylation of luciferin, a critical activation step that prepares the luciferin molecule for the subsequent oxidation and light emission. pharmetriclab.com
The crucial energy-releasing step in bioluminescence is the breakdown of the dioxetanone intermediate. nih.govnih.gov This decomposition is a decarboxylation reaction that yields oxyluciferin in an electronically excited state. wikipedia.orgresearchgate.net It is the relaxation of this excited molecule to its more stable ground state that results in the emission of a photon. wikipedia.orgnih.gov The energy for this light emission is derived from the chemical energy stored within the bonds of the luciferin molecule, efficiently converted into visible light by the enzymatic process. igem.orgnih.gov
Spectroscopic Characteristics of Bioluminescent Emission
The light produced in the D-luciferin-luciferase reaction has specific spectral properties, including a characteristic wavelength profile and a high quantum efficiency. These characteristics are influenced by various environmental factors and the specific structure of the luciferase enzyme.
The bioluminescence of the North American firefly, Photinus pyralis, typically peaks in the yellow-green region of the visible spectrum, at approximately 560-565 nm. nih.govsigmaaldrich.comaatbio.com However, the color of the emitted light is not fixed and can be modulated by several factors, a phenomenon attributed to changes in the microenvironment of the excited oxyluciferin molecule within the enzyme's active site. nih.govacs.org
Key modulating factors include pH, temperature, and the presence of certain metal ions. A notable shift in the emission spectrum occurs under acidic conditions. As the pH drops below neutral (e.g., pH 5.4-6.5), the emission peak shifts to red light, with a maximum wavelength around 620 nm. nih.govresearchgate.netbohrium.com This pH sensitivity is thought to be related to the protonation state of the oxyluciferin molecule or nearby amino acid residues in the luciferase active site. researchgate.net Temperature can also influence the emission color, with higher temperatures sometimes favoring a red-shifted emission. bohrium.com
| Factor | Condition | Emission Wavelength (λmax) | Color |
| pH | Neutral (~7.6) | ~560 nm | Yellow-Green |
| pH | Acidic (<6.5) | ~620 nm | Red |
| Temperature | Increased | Red-shifted | Orange/Red |
| Luciferase Structure | Varies by species | Varies (e.g., green to orange) | Multiple |
The quantum yield (QY) of a bioluminescent reaction is a measure of its efficiency, defined as the ratio of photons emitted to the number of luciferin molecules consumed. The firefly luciferin-luciferase system is renowned for its exceptionally high quantum yield. Early measurements reported a QY of 0.88 ± 0.25, meaning that for nearly every molecule of luciferin oxidized, a photon of light is produced. bohrium.com More recent re-examinations have reported values around 0.41 to 0.61, which still represent one of the most efficient light-producing chemical reactions known. researchgate.netnih.gov
The high quantum yield is a testament to the evolutionary optimization of the luciferase enzyme, which creates a protective active site environment that minimizes non-radiative energy loss pathways. bohrium.com The photon flux, or the rate of photon emission, is directly proportional to the rate of the enzymatic reaction. This rate is dependent on the concentrations of the substrates (D-luciferin, ATP, oxygen) and the luciferase enzyme. sigmaaldrich.com
| Luciferase Source | Reported Quantum Yield (ΦBL) | Reference |
| Photinus pyralis (North American Firefly) | 0.88 ± 0.25 | Seliger & McElroy (1960) |
| Photinus pyralis (North American Firefly) | ~0.41 - 0.45 | Ando et al. (2008), Nakatani et al. |
| Pyrearinus termitilluminans (Brazilian Click Beetle) | 0.61 | Ando et al. (2010) |
Enzyme Kinetics of the D-Luciferin-Luciferase Interaction
The bioluminescent reaction catalyzed by firefly luciferase is a multi-step process that exhibits complex enzyme kinetics. The light emission is dependent on the precise interaction between the enzyme and its substrates, primarily D-luciferin, ATP, and molecular oxygen.
The rate of the bioluminescent reaction catalyzed by firefly luciferase is critically dependent on the concentration of its substrates, including D-luciferin. When substrates like D-luciferin are not in excess, a decrease in their local availability can lead to a decline in the reaction rate. nih.gov The relationship between the substrate concentration and the reaction velocity can be described by the Henri-Michaelis-Menten equation, which shows a characteristic hyperbolic pattern. researchgate.net
Under conditions where D-luciferin is the limiting substrate, the reaction kinetics follow this model. The Michaelis constant (Km) for D-luciferin, which represents the substrate concentration at which the reaction rate is half of its maximum, has been determined in several studies. For instance, in experiments investigating the inhibition of firefly luciferase, the Km for D-luciferin was consistently found to be in the micromolar range. One study reported Km values of 14.7 ± 0.7 µM and 14.9 ± 0.2 µM when studying the effects of different inhibitors. nih.gov Another investigation focusing on various inhibitors found Km values for D-luciferin to be 16.1 ± 1.0 µM, 16.6 ± 2.3 µM, and 14.4 ± 0.96 µM, respectively, depending on the inhibitor present. researchgate.netrsc.org These findings highlight that the enzyme has a high affinity for its substrate, becoming saturated at relatively low D-luciferin concentrations.
The light output from the reaction is proportional to the luciferase concentration when D-luciferin is supplied in excess. medchemexpress.com This principle is fundamental to the use of the luciferase-luciferin system as a reporter in biological assays, where ensuring substrate saturation is key to accurately measuring enzyme levels. nih.govmedchemexpress.com
The firefly luciferase reaction is susceptible to inhibition by various compounds, including stereoisomers of its substrate, reaction byproducts, and structural analogues. Understanding these inhibition mechanisms is crucial for interpreting bioluminescence data accurately.
L-Luciferin: The enantiomer of the natural substrate, L-luciferin, acts as a competitive inhibitor of firefly luciferase. nih.govportlandpress.comwikipedia.org It competes with D-luciferin for binding to the enzyme's active site. wikipedia.org The inhibition constant (Ki) for L-luciferin has been determined to be between 3 and 4 µM. nih.govportlandpress.com Interestingly, while it is an inhibitor, L-luciferin can also serve as a substrate, albeit a much less efficient one, leading to weak light production. nih.govportlandpress.comwikipedia.org One study, however, characterized L-luciferin as a mixed-type non-competitive-uncompetitive inhibitor with a Ki of 0.68 ± 0.14 µM. researchgate.netrsc.org
Dehydroluciferin (B1459941) (L): This compound, an oxidized form of luciferin, is a potent inhibitor of the luciferase enzyme. Research has characterized dehydroluciferin as a tight-binding uncompetitive inhibitor. researchgate.netrsc.org Uncompetitive inhibition implies that it binds to the enzyme-substrate complex. The inhibition constant (Ki) for dehydroluciferin is remarkably low, reported as 0.00490 ± 0.00009 µM, indicating a very high affinity for the enzyme-substrate complex. researchgate.netrsc.org
Oxyluciferin: The product of the oxidative decarboxylation of D-luciferin, oxyluciferin, also functions as an inhibitor. wikipedia.org Kinetic analyses have revealed that oxyluciferin is a competitive inhibitor with respect to D-luciferin, with a reported Ki value of 0.50 ± 0.03 µM. nih.gov
Other Related Compounds: Dehydroluciferyl-adenylate (L-AMP) is another significant inhibitor formed as a byproduct of the reaction. It acts as a tight-binding competitive inhibitor and is considered a stronger inhibitor than oxyluciferin, with a Ki of 3.8 ± 0.7 nM. nih.govnih.gov Dehydroluciferyl-coenzyme A (L-CoA) has been identified as a non-competitive inhibitor with a Ki of 0.88 ± 0.03 µM. researchgate.netrsc.org Additionally, various synthetic D-luciferin analogues containing cores like benzoxazole, benzothiazole (B30560), and benzimidazole (B57391) have been shown to act as inhibitors, likely by binding at the luciferyl-adenylate pocket of the enzyme. nih.gov
| Inhibitor | Type of Inhibition | Inhibition Constant (Ki) | Reference |
|---|---|---|---|
| L-Luciferin | Competitive | 3 - 4 µM | nih.govportlandpress.com |
| L-Luciferin | Mixed-type non-competitive-uncompetitive | 0.68 ± 0.14 µM | researchgate.netrsc.org |
| Dehydroluciferin (L) | Tight-binding uncompetitive | 0.00490 ± 0.00009 µM | researchgate.netrsc.org |
| Oxyluciferin | Competitive | 0.50 ± 0.03 µM | nih.gov |
| Dehydroluciferyl-adenylate (L-AMP) | Tight-binding competitive | 3.8 ± 0.7 nM | nih.gov |
| Dehydroluciferyl-coenzyme A (L-CoA) | Non-competitive | 0.88 ± 0.03 µM | researchgate.netrsc.org |
Structural Biology of Luciferase-D-Luciferin Complexes
The catalytic function and specificity of firefly luciferase are dictated by its three-dimensional structure and the precise interactions within its active site. Structural studies, primarily using X-ray crystallography, have provided significant insights into how luciferase binds D-luciferin and its analogues, leading to the emission of light.
The luciferase enzyme consists of a large N-terminal domain and a smaller C-terminal domain. wikipedia.orgresearchgate.net The active site is located in a cleft between these two domains. Upon substrate binding, the enzyme undergoes a significant conformational change, closing the cleft to sequester the substrates from the aqueous solvent. wikipedia.org This "closed" form is essential to prevent the hydrolysis of ATP and the electronically excited oxyluciferin product, thereby ensuring a high quantum yield of light production. wikipedia.org
Crystal structures of luciferase from the Japanese Genji-botaru (Luciola cruciata) have been resolved in complex with a high-energy intermediate analogue, 5'-O-[N-(dehydroluciferyl)-sulfamoyl]adenosine (DLSA). researchgate.net These structures reveal the key residues involved in binding the luciferin moiety. The binding site is predominantly hydrophobic, which accommodates the benzothiazole ring of the substrate. A significant conformational change is observed when comparing the enzyme complexed with the intermediate analogue to the structure with the products (AMP and oxyluciferin). researchgate.net This change involves the movement of the side chain of a specific amino acid, Isoleucine 288, which moves toward the benzothiazole ring. This movement is thought to increase the rigidity of the excited-state oxyluciferin, which in turn influences the energy of the emitted photon and thus the color of the light. researchgate.net
Similarly, the crystal structure of an ancestral firefly luciferase in complex with ATP and D-luciferin has been determined. rcsb.org This research suggests that the color of the emitted light is influenced by the spatial constraints placed upon the luciferin molecule within the enzyme's active site. rcsb.org These structural studies underscore the principle that subtle changes in the active site's architecture, often from single amino acid substitutions, can modulate the interaction with the luciferin substrate and significantly alter the properties of the emitted light. researchgate.net
Advanced Methodologies in Molecular and Cellular Research Utilizing D Luciferin Potassium Salt
Quantitative Reporter Gene Assays for Gene Expression Analysis
Reporter gene assays are fundamental tools for studying the regulation of gene expression. thermofisher.comidtdna.com In these assays, the regulatory DNA sequence of a gene of interest is cloned upstream of a reporter gene, in this case, the firefly luciferase gene. The expression of the luciferase gene, and consequently the amount of light produced upon the addition of D-Luciferin Potassium Salt, serves as a quantitative measure of the activity of the regulatory element. thermofisher.com The high sensitivity and low background of luciferase-based assays make them ideal for detecting even subtle changes in gene expression. atlasbiyo.commedchemexpress.comselleckchem.com
Elucidation of Transcriptional and Post-Transcriptional Regulatory Mechanisms
Luciferase reporter assays are instrumental in dissecting the mechanisms that control gene expression at both the transcriptional and post-transcriptional levels. springernature.com By linking different regulatory sequences to the luciferase gene, researchers can identify and characterize the elements that modulate the rate of transcription. idtdna.com
Furthermore, dual-luciferase reporter systems have been developed to study post-transcriptional regulation, such as mRNA stability and translation efficiency. nih.govnih.gov In these systems, a primary reporter (firefly luciferase) is used to monitor the regulatory element of interest, while a second reporter (often Renilla luciferase) serves as an internal control for normalization. nih.gov This allows for the differentiation between effects on transcription and post-transcriptional events. nih.govnih.gov For instance, a study on gene expression in Leishmania utilized a dual-luciferase system to investigate post-transcriptional regulation in response to nutrient starvation. nih.gov
Characterization of Promoter and Enhancer Activity
The precise control of gene transcription relies on the interplay between promoters and enhancers, which are DNA sequences that initiate and augment transcription, respectively. youtube.comwesleyan.edu Luciferase assays are widely employed to identify and characterize these regulatory elements. researchgate.netnih.gov Putative promoter or enhancer sequences are inserted into a vector containing the luciferase gene. nih.gov The resulting construct is introduced into cells, and the level of luciferase expression, as measured by the luminescence produced with this compound, indicates the activity of the tested sequence. researchgate.net
A study investigating the inflammatory response used luciferase assays to quantify the promoter and enhancer activity of a specific gene, OAS3, in response to interferon stimulation. researchgate.net By creating mutations in predicted transcription factor binding sites, the researchers were able to pinpoint the specific motifs crucial for the gene's regulatory activity. researchgate.net
| Regulatory Element | Cell Type | Condition | Relative Luciferase Activity (Fold Change) |
| Wild-type Promoter | K562 | Non-stimulated | 1.0 |
| Wild-type Promoter | K562 | IFNa-stimulated | 4.5 |
| Mutated Promoter | K562 | IFNa-stimulated | 1.2 |
| Wild-type Enhancer | K562 | Non-stimulated | 1.0 |
| Wild-type Enhancer | K562 | IFNa-stimulated | 8.2 |
| Mutated Enhancer | K562 | IFNa-stimulated | 2.1 |
Table 1: Example Data from a Luciferase Assay for Promoter and Enhancer Activity. This table illustrates hypothetical data demonstrating how luciferase assays can be used to measure the change in promoter and enhancer activity under different conditions and with specific mutations.
Cellular Metabolic and Viability Assays
The ATP-dependent nature of the luciferin-luciferase reaction makes it an excellent tool for assessing cellular metabolic activity and viability, as ATP is a primary indicator of cellular energy status. gbiosciences.combiothema.com
High-Sensitivity Adenosine (B11128) Triphosphate (ATP) Quantification
The bioluminescent assay using this compound and firefly luciferase is one of the most sensitive methods for quantifying ATP. biotium.comatlasbiyo.com In this assay, the amount of light produced is directly proportional to the concentration of ATP present in the sample, allowing for the detection of ATP in the femtomole range. biotium.com This high sensitivity is crucial for applications such as monitoring cell proliferation, cytotoxicity, and the effects of drugs on cellular metabolism. selleckchem.com The assay's principle relies on the fact that when D-luciferin is in excess, the light output is limited by the amount of available ATP. medchemexpress.com
Real-time Assessment of Cellular Energy Metabolism and Physiological State
| Time Point (minutes) | Control Cells (Relative Luminescence Units) | Treated Cells (Relative Luminescence Units) |
| 0 | 10,000 | 10,000 |
| 30 | 9,800 | 7,500 |
| 60 | 9,900 | 5,200 |
| 90 | 9,700 | 3,100 |
| 120 | 9,800 | 1,500 |
Table 2: Illustrative Real-time ATP Assay Data. This table presents hypothetical data from a real-time ATP assay, showing the decline in ATP levels in treated cells over time compared to control cells.
Protein Interaction Studies
Understanding how proteins interact is fundamental to deciphering cellular processes. The luciferase complementation assay (LCA), also known as the split-luciferase assay, is a powerful method for studying protein-protein interactions in living cells. nih.govnih.govhelsinki.fi
In this technique, the luciferase enzyme is split into two non-functional fragments. nih.gov These fragments are then fused to two proteins of interest. If the two proteins interact, the luciferase fragments are brought into close proximity, allowing them to refold into a functional enzyme that can catalyze the oxidation of this compound and produce light. nih.govhelsinki.fi The intensity of the emitted light is proportional to the strength of the protein-protein interaction. helsinki.fi
The split-luciferase assay offers several advantages, including high sensitivity, low background signal, and the ability to detect interactions in real-time. nih.govnih.gov This method has been successfully applied to study a wide range of protein interactions, including those between viral proteins and host factors. nih.gov
| Protein Pair | Interaction Status | Relative Luminescence Units (RLU) | Fold Change over Negative Control |
| Protein A + Protein B (Known Interactors) | Interacting | 500,000 | 50 |
| Protein A + Unrelated Protein | Non-interacting | 10,000 | 1 |
| Protein C + Protein D (Test Pair) | Interacting | 250,000 | 25 |
| Protein C + Unrelated Protein | Non-interacting | 12,000 | 1.2 |
Table 3: Representative Data from a Split-Luciferase Complementation Assay. This table provides an example of the data that can be obtained from a split-luciferase assay to confirm known protein interactions and identify new ones.
Bioluminescence Resonance Energy Transfer (BRET) Applications for Proximity Sensing
Bioluminescence Resonance Energy Transfer (BRET) is a powerful technique for studying molecular interactions in living cells. mdpi.com The assay relies on the non-radiative transfer of energy from a bioluminescent donor molecule to a fluorescent acceptor molecule. berthold.com For this energy transfer to occur, the donor and acceptor molecules must be in very close proximity, typically within 10 nanometers of each other. berthold.comnih.gov In a common BRET setup, a luciferase, such as Renilla luciferase (RLuc), acts as the energy donor, and a fluorescent protein, like Yellow Fluorescent Protein (YFP), serves as the energy acceptor. mdpi.com When the two proteins of interest, fused to the donor and acceptor respectively, interact, the energy from the luciferase's reaction with its substrate is transferred to the fluorescent protein, causing it to emit light at its characteristic wavelength. berthold.com
A key advantage of BRET is the absence of a need for an external light source for excitation, which significantly reduces background noise from autofluorescence and avoids potential phototoxicity. mdpi.comnuvucameras.com This makes BRET a highly sensitive method for detecting protein-protein interactions in real-time within living cells. berthold.com While early BRET systems had limitations in signal strength, advancements such as the development of brighter luciferases like NanoLuc have markedly improved the signal output, enabling higher spatiotemporal resolution in BRET imaging. nuvucameras.com
| BRET System Component | Role | Example Molecules | Key Feature |
| Energy Donor | Emits light upon substrate oxidation | Renilla Luciferase (RLuc), NanoLuc (Nluc) | No external excitation required, reducing background. mdpi.com |
| Energy Acceptor | Receives energy from the donor and fluoresces | Yellow Fluorescent Protein (YFP), Green Fluorescent Protein (GFP) | Emission indicates proximity to the donor. nuvucameras.com |
| Substrate | Reacts with the donor to produce light | Coelenterazine (B1669285), Furimazine | The specific substrate depends on the luciferase used. mdpi.comnih.gov |
Split-Luciferase Complementation Assays for Protein Dimerization and Complex Formation
Split-luciferase complementation assays (SLCAs) provide a robust method for investigating protein-protein interactions (PPIs). nih.govnih.gov This technique involves splitting a luciferase enzyme into two non-functional fragments, typically an N-terminal and a C-terminal domain. mdpi.comnih.gov These fragments are then fused to two proteins of interest. researchgate.net If the two proteins interact or dimerize, they bring the luciferase fragments into close enough proximity to reconstitute a functional enzyme. nih.govresearchgate.net The restored luciferase activity can then be detected by the addition of this compound, which results in the emission of light. mdpi.comnih.gov
The intensity of the bioluminescent signal is directly proportional to the extent of the protein-protein interaction, allowing for quantitative analysis of the strength and dynamics of these interactions in living cells. mdpi.com This assay is highly specific and can be adapted for high-throughput screening to identify molecules that either promote or inhibit specific protein interactions. researchgate.net For instance, the well-studied interaction between the influenza B polymerase acidic protein (PA) and basic protein 1 (PB1) has been successfully demonstrated and even disrupted by specific mutations using this assay. researchgate.net
| Assay Component | Description | Function |
| N-terminal luciferase fragment (N-Luc) | One half of the split luciferase enzyme. | Fused to the first protein of interest. nih.gov |
| C-terminal luciferase fragment (C-Luc) | The other half of the split luciferase enzyme. | Fused to the second protein of interest. nih.gov |
| This compound | Substrate for the reconstituted luciferase. | Produces a light signal upon enzymatic reaction. mdpi.com |
| Protein A and Protein B | The two proteins being investigated for interaction. | Their interaction brings the luciferase fragments together. mdpi.com |
High-Throughput Screening Platforms for Biological Activity Profiling
The luciferin-luciferase system, with this compound as the substrate, is exceptionally well-suited for high-throughput screening (HTS) platforms. rsc.orgpromega.com HTS allows for the rapid testing of large libraries of chemical compounds to identify those that modulate a specific biological pathway or target. moleculardevices.com The simplicity, sensitivity, and low background of bioluminescent assays make them a preferred choice for many HTS applications. promega.comnih.gov
In a typical HTS setup using a luciferase-based reporter, cells are engineered to express luciferase under the control of a promoter that is responsive to the signaling pathway of interest. moleculardevices.com When the pathway is activated or inhibited by a compound, the expression of luciferase is altered, leading to a corresponding change in the luminescent signal upon the addition of D-luciferin. scientist.com This provides a quantitative measure of the compound's effect. moleculardevices.com Dual-luciferase assays, which use a second luciferase as an internal control, are often employed to increase the accuracy and reliability of HTS results. moleculardevices.com These platforms have been instrumental in drug discovery, enabling the screening of thousands of compounds to identify potential therapeutic agents. nih.gov
Monitoring Signal Transduction Pathways and Dynamic Cellular Processes
This compound-based assays are invaluable for monitoring the dynamics of signal transduction pathways in real-time. nih.gov Signal transduction is the process by which a cell converts one type of signal or stimulus into another, often involving a cascade of molecular events. By using luciferase reporter genes, researchers can create cell lines that produce a luminescent signal in response to the activation of specific signaling pathways. scientist.com
For example, a luciferase gene can be placed under the control of a promoter containing response elements for a particular transcription factor. scientist.com When a signaling pathway activates this transcription factor, it binds to the promoter and drives the expression of luciferase. The subsequent addition of D-luciferin results in a light signal that reflects the activity of the pathway. scientist.com This approach has been successfully used to study a wide range of signaling pathways, including those involving MAP kinase and PKA. nih.gov These assays allow for the quantitative and dynamic measurement of cellular responses to various stimuli, providing critical insights into the mechanisms of cell signaling. scientist.comnih.gov
Studies on Subcellular Compartmentalization and Biomolecule Trafficking
Understanding the spatial organization of cellular processes is fundamental to cell biology. D-luciferin-based bioluminescence imaging can be employed to study the compartmentalization of molecules and their movement between different subcellular locations. By targeting luciferase to specific organelles, such as the mitochondria or the endoplasmic reticulum, it is possible to monitor processes within these compartments.
One innovative approach to studying proximity and trafficking involves the use of "caged" luciferins. pnas.org In this strategy, the D-luciferin molecule is chemically modified with a "cage" that prevents it from being a substrate for luciferase. pnas.org This caged luciferin (B1168401) can be uncaged by a specific enzyme. By expressing this uncaging enzyme in one cellular compartment and luciferase in another, a bioluminescent signal is only produced when the uncaged luciferin travels from the first compartment to the second. pnas.org This method provides a powerful tool for tracking the movement of molecules between different subcellular locations and for studying the dynamics of biomolecule trafficking. pnas.org
Preclinical in Vivo Imaging Applications of D Luciferin Potassium Salt in Animal Models
Longitudinal Monitoring of Cellular Dynamics and Distribution
Bioluminescence imaging with D-luciferin potassium salt offers a powerful tool for the longitudinal tracking of cells within the same animal over time, providing insights into their viability, proliferation, and migration. nih.govresearchgate.net This non-invasive approach reduces the number of animals required for a study and allows for the continuous monitoring of dynamic cellular processes. nih.gov
Tracking Engraftment and Biodistribution of Transplanted Cells (e.g., Stem Cells, Immune Cells)
A significant application of D-luciferin-based BLI is in the field of regenerative medicine and immunology, specifically for tracking the fate of transplanted cells. duke.edugbiosciences.com Stem cells or immune cells are genetically engineered to express luciferase, and after transplantation into animal models, their location, survival, and expansion can be monitored by administering this compound and imaging the resulting bioluminescent signal. researchgate.netnih.gov This technique has been instrumental in assessing the efficacy of cell-based therapies by providing crucial information on cell engraftment, homing to specific tissues, and long-term viability. nih.govnih.gov
For instance, studies have successfully used this method to track hematopoietic stem cell engraftment in bone marrow transplant models, allowing for the real-time monitoring of hematopoietic reconstitution. mdpi.com The intensity of the bioluminescent signal often correlates with the number of viable cells, providing a semi-quantitative measure of the transplanted cell population over time. researchgate.net
Table 1: Research Findings on Tracking Transplanted Cells with this compound
| Cell Type | Animal Model | Key Findings |
|---|---|---|
| Hematopoietic Stem Cells | Mouse | Successful real-time monitoring of engraftment and proliferation in bone marrow. mdpi.com |
| Mesenchymal Stem Cells | Mouse (Hindlimb Ischemia) | Dual imaging tracked both stem cell survival and activation of vascular endothelial growth factor receptor 2. researchgate.net |
| Immune Cells (T-cells) | Mouse | Visualization of T-cell trafficking to tumor sites and monitoring their persistence. |
Visualization of Pathogen Localization and Infection Dynamics
In the study of infectious diseases, this compound is used to non-invasively track the spread of bacterial or parasitic infections in living animals. nih.govnih.gov Pathogens are engineered to express luciferase, and upon infection of a host animal, the administration of D-luciferin allows for the visualization of the infection's location, dissemination, and response to therapeutic interventions. nih.gov This approach provides a dynamic understanding of infection processes, including the identification of previously unknown sites of pathogen persistence. nih.gov
BLI has been employed to monitor infections with various pathogens, such as Trypanosoma cruzi, the parasite responsible for Chagas disease, revealing novel sites of infection. nih.gov The bioluminescent signal intensity can serve as a surrogate marker for the pathogen load, enabling the longitudinal assessment of infection progression and the efficacy of antimicrobial drugs. nih.gov
Assessment of Disease Progression and Therapeutic Efficacy in Animal Models
D-luciferin-based BLI is a cornerstone of preclinical research for evaluating the progression of various diseases and the effectiveness of novel therapies. swisslumix.comduke.edu Its high sensitivity and non-invasive nature make it ideal for longitudinal studies in individual animals. nih.govnih.gov
Oncology Research: Non-Invasive Monitoring of Tumor Growth, Metastasis, and Treatment Response
In oncology, tumor cells are engineered to express luciferase, allowing for the sensitive and non-invasive monitoring of tumor growth and metastasis in animal models. nih.govplos.orgnih.gov Following the administration of this compound, the bioluminescent signal emitted by the tumor cells can be quantified to assess tumor burden over time. nih.govresearchgate.net This method is highly sensitive, capable of detecting a small number of cancer cells. plos.org
This technique is invaluable for evaluating the efficacy of anti-cancer therapies. Researchers can longitudinally monitor the response of tumors to treatment in the same animal, providing a more reliable and efficient assessment compared to traditional methods that require animal sacrifice at different time points. nih.govresearchgate.net A decrease in the bioluminescent signal is indicative of a positive therapeutic response, such as reduced tumor size or inhibition of metastasis. nih.gov
Table 2: Applications of this compound in Preclinical Oncology Research
| Cancer Type | Animal Model | Application | Key Findings |
|---|---|---|---|
| Breast Cancer | Mouse | Monitoring tumor growth and metastasis. | Bioluminescence signal correlates with tumor volume. plos.org |
| Lymphoma | Mouse | Quantifying tumor burden and treatment effects. | BLI provides a sensitive method for early tumor detection. nih.gov |
| Melanoma | Mouse | Assessing lung metastasis. | Visualization of metastatic nodules in the lungs. medchemexpress.com |
Studies in Infectious Disease Models and Anti-Microbial Interventions
As mentioned previously, D-luciferin-based imaging is a powerful tool in infectious disease research. nih.gov By using luciferase-expressing pathogens, researchers can monitor the course of an infection and the effectiveness of antimicrobial treatments in real-time. duke.edu This approach allows for the quantitative assessment of pathogen load and dissemination throughout the host. nih.gov
Studies on parasitic diseases like leishmaniasis and African trypanosomiasis have demonstrated the utility of this technology for the longitudinal follow-up of infections and for evaluating the efficacy of therapeutic interventions. nih.gov The ability to non-invasively monitor the infection in the same animal over the entire course of treatment provides a more comprehensive understanding of drug efficacy.
Investigation of Inflammation and Immune Responses
D-luciferin-based bioluminescence imaging can also be utilized to study inflammation and immune responses. This can be achieved by using transgenic reporter mice where the expression of luciferase is driven by a promoter that is activated during specific inflammatory or immune processes. For example, reporter mice with luciferase expression under the control of a promoter for an inflammatory cytokine can be used to visualize and quantify the inflammatory response in various disease models.
Furthermore, by labeling specific immune cell populations, such as T-cells or macrophages, with luciferase, their migration to sites of inflammation or tumors and their subsequent activation or proliferation can be tracked non-invasively. This provides valuable insights into the dynamics of the immune response to various stimuli, including infections, cancer, and autoimmune diseases.
Pharmacokinetic and Pharmacodynamic Investigations in Animal Models
The effectiveness of this compound as a substrate for in vivo bioluminescence imaging is critically dependent on its pharmacokinetic and pharmacodynamic profiles within the animal model. A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) is essential for the accurate interpretation of bioluminescent signals. These investigations help researchers differentiate between signal changes originating from the biological process under study and those attributable to the kinetic properties of the substrate itself.
Evaluation of D-Luciferin Biodistribution, Tissue Penetration, and Clearance
Following administration, this compound is rapidly distributed throughout the body; however, this distribution is not uniform. The ability of D-luciferin to penetrate various tissues can significantly influence the resulting bioluminescent signal.
Studies in mice have shown that after injection, D-luciferin quickly reaches well-perfused organs such as the liver and kidneys. Due to its hydrophilic nature, its ability to cross cellular membranes is somewhat limited, and its penetration of the blood-brain barrier is notably low. This differential biodistribution means that the intensity of the bioluminescent signal can be influenced by the location of the luciferase-expressing cells. For instance, an equal number of cells in the liver might produce a stronger signal than those in the brain due to higher local substrate concentrations.
Tissue penetration also plays a crucial role in signal detection. Light emitted from deeper tissues is subject to scattering and absorption by overlying tissues, which can attenuate the signal that reaches the detector.
The clearance of D-luciferin from the body is relatively rapid, primarily occurring via renal excretion. The plasma half-life of D-luciferin in mice has been reported to be approximately 9-10 minutes. This fast clearance necessitates precise timing of image acquisition after substrate administration to capture the peak signal. The rapid elimination also ensures that in longitudinal studies with repeated imaging, residual substrate from previous sessions is unlikely to interfere with subsequent measurements.
Table 1: Biodistribution of D-Luciferin in Various Mouse Organs
| Organ | Uptake (%ID/g) 5 min post-IP injection | Uptake (%ID/g) 45 min post-IP injection |
|---|---|---|
| Blood | 15.7 ± 0.7 | 6.7 ± 2.4 |
| Liver | 2.5 ± 0.5 | 1.9 ± 0.5 |
| Kidneys | 12.5 ± 2.5 | 10.5 ± 3.5 |
| Lungs | 1.8 ± 0.4 | 1.6 ± 0.3 |
| Myocardium | 1.9 ± 0.4 | 1.6 ± 0.3 |
| Brain | 0.2 ± 0.1 | 0.1 ± 0.0 |
Data derived from studies on ICR mice and represents the percentage of injected dose per gram of tissue.
Optimization of Imaging Time Points and Analysis of Bioluminescence Kinetic Curves
To ensure the reliability and reproducibility of bioluminescence imaging, it is crucial to optimize the timing of image acquisition. The time to reach the peak bioluminescent signal can vary depending on the route of administration, the specific animal model, and the tissue being imaged.
Following intraperitoneal (IP) injection, the most common route of administration, the peak signal is typically observed between 10 to 30 minutes. Intravenous (IV) injection leads to a more rapid peak, usually within 2-5 minutes, while subcutaneous (SC) injection results in a slower absorption and a delayed peak.
The bioluminescence kinetic curve, which plots the signal intensity over time, provides valuable information about the substrate's pharmacokinetics. The initial increase in signal reflects the absorption and distribution of D-luciferin to the luciferase-expressing cells. The subsequent decline in the signal is due to the clearance of the substrate from the body.
Analyzing these kinetic curves is essential for standardizing imaging protocols. By consistently imaging at the time of peak signal intensity, researchers can minimize variability between animals and across different imaging sessions. Furthermore, the shape of the kinetic curve can offer insights into the physiological environment of the target cells. For example, alterations in blood flow to a tumor could affect the delivery of D-luciferin and consequently change the kinetics of the bioluminescent signal.
Development and Characterization of Luciferase-Expressing Reporter Animal Models
The full potential of this compound as an imaging substrate is realized through its use in luciferase-expressing reporter animal models. In these models, the gene for a luciferase enzyme, most commonly from the firefly (Photinus pyralis), is genetically introduced into the animal's cells. This allows for the non-invasive monitoring of biological processes in real-time.
The development of these models typically involves creating transgenic animals where the luciferase gene is under the control of a specific promoter. This allows for tissue-specific or condition-specific expression of the luciferase enzyme. For instance, a promoter that is only active in prostate cells can be used to specifically image processes within the prostate gland. Another common approach is to stably transfect or transduce specific cell lines with a luciferase-expressing vector and then implant these cells into an animal, such as in tumor xenograft models.
The characterization of these reporter models is a critical step to ensure the reliability of the imaging data. This involves confirming the stable expression and activity of the luciferase enzyme. In vitro assays are often performed on cell lysates to measure luciferase activity. For in vivo characterization, a known number of luciferase-expressing cells can be implanted, and the bioluminescent signal is measured after D-luciferin administration to establish a correlation between cell number and signal intensity.
These well-characterized reporter animal models, in combination with this compound, provide a powerful platform for a wide range of preclinical research, including oncology, immunology, and infectious disease studies.
Table 2: Common Luciferase Enzymes Used in Reporter Animal Models
| Luciferase | Substrate | Emission Wavelength (approx.) | Key Characteristics for In Vivo Imaging |
|---|---|---|---|
| Firefly Luciferase (FLuc) | D-luciferin | 560 nm | High quantum yield, good tissue penetration of emitted light, most commonly used for in vivo imaging. |
| Renilla Luciferase (RLuc) | Coelenterazine (B1669285) | 480 nm | Emits blue-green light, often used in dual-luciferase reporter assays with FLuc due to different substrate requirements. |
Technical Considerations and Innovations for D Luciferin Based Research Systems
Optimization of Bioluminescence Detection Parameters
The faint nature of the light emitted from D-luciferin-luciferase reactions necessitates highly sensitive detection systems and optimized acquisition protocols. The goal is to maximize the collection of photons originating from the biological source while minimizing noise from various other sources.
The cornerstone of sensitive bioluminescence detection is the imaging system, which is typically housed in a light-tight chamber to prevent contamination from ambient light. At the heart of these systems is a highly sensitive light detector, most commonly a cooled charge-coupled device (CCD) camera. nih.govsemanticscholar.org
Cooled CCD (Charge-Coupled Device) Cameras: These are the workhorses of in vivo bioluminescence imaging. By cooling the CCD sensor, typically using Peltier thermoelectric cooling, the thermal noise (dark current) that accumulates during long exposures is significantly reduced. nih.govwikipedia.org Deep-cooled CCD cameras can reach temperatures as low as -100°C, which is essential for detecting the weak signals often encountered in D-luciferin-based studies, especially in deep tissues. nih.gov
Electron-Multiplying CCD (EMCCD) and Intensified CCD (ICCD) Cameras: For applications requiring even higher sensitivity or the ability to capture rapid dynamic processes, EMCCD and ICCD cameras offer significant advantages. EMCCDs amplify the signal before the readout process, effectively overcoming read noise, which is a major limitation at high frame rates. pnas.orgnih.gov ICCDs use an image intensifier to amplify the light signal before it reaches the CCD, a feature that also allows for very fast gating (nanosecond-scale exposures). researchgate.net While both can detect single photons, EMCCDs generally offer higher quantum efficiency, meaning they are better at converting photons into a detectable signal. researchgate.net
Scientific CMOS (sCMOS) Cameras: More recently, sCMOS cameras have emerged as a viable alternative, offering a combination of low noise, high frame rates, and a large field of view. abcam.com While traditional CCDs have lower dark current, making them ideal for very long exposures, the speed and dynamic range of sCMOS cameras are advantageous for certain bioluminescence applications. abcam.comresearchgate.net
3D Bioluminescence Imaging Systems: While 2D imaging provides valuable information on the location and intensity of a bioluminescent source, it lacks depth information. 3D bioluminescence tomography (BLT) systems address this limitation by acquiring images from multiple angles and using sophisticated reconstruction algorithms to localize the signal within a three-dimensional space. researchgate.netnih.gov These systems often incorporate a structured light or laser scanning system to create a 3D surface map of the subject, which is then co-registered with the bioluminescence data. nih.gov Some advanced systems integrate BLT with other imaging modalities like X-ray or CT for precise anatomical co-registration of the light source. nih.gov
Here is an interactive data table summarizing the key features of different camera technologies used in D-luciferin-based research:
| Feature | Cooled CCD | EMCCD | ICCD | sCMOS |
| Primary Advantage | Low dark current for long exposures | High sensitivity, overcomes read noise | Very fast gating, high sensitivity | High speed, low noise, large field of view |
| Typical Cooling | Thermoelectric (Peltier) | Thermoelectric | Not the primary noise reduction method | Thermoelectric |
| Sensitivity | High | Very High (single-photon detection) | Very High (single-photon detection) | High |
| Read Noise | A limiting factor at high speeds | Negligible due to on-chip gain | A factor, but signal is intensified | Low |
| Frame Rate | Slower | Fast | Fast | Very Fast |
| Ideal Application | Static or slow dynamic imaging of weak signals | Low-light, high-speed imaging | Ultra-fast phenomena, time-gated imaging | High-throughput, dynamic imaging |
Acquiring high-quality, quantifiable data from D-luciferin-based assays requires standardized methodologies for signal acquisition, followed by robust image processing and data normalization techniques.
Signal Acquisition: A critical first step in signal acquisition is to determine the optimal time for imaging after the administration of D-luciferin potassium salt. The pharmacokinetics of D-luciferin can vary depending on the animal model, the route of administration, and the location of the luciferase-expressing cells. nih.govsigmaaldrich.com Therefore, it is essential to perform a kinetic study to identify the time of peak light emission. abcam.comsigmaaldrich.com This is typically achieved by imaging the subject at multiple time points after substrate injection. abcam.com During acquisition, parameters such as exposure time and binning (grouping of adjacent pixels to increase signal) are adjusted to achieve an optimal signal-to-noise ratio without saturating the detector. researchgate.net
Image Processing: Once the images are acquired, they are processed to extract quantitative data. This typically involves several steps:
Background Subtraction: A dark image, acquired with the shutter closed, is subtracted from the bioluminescence image to remove the inherent noise of the camera system. nih.gov
Region of Interest (ROI) Analysis: ROIs are drawn around the areas of bioluminescent signal to quantify the light emission. nih.gov The data is often expressed in units of photons per second per square centimeter per steradian (photons/s/cm²/sr), also referred to as radiance. nih.gov
Image Overlay: The bioluminescence image is often overlaid on a photographic or X-ray image of the subject to provide anatomical context. sigmaaldrich.comnih.gov
Image Restoration: Advanced algorithms can be applied to deblur the image and improve spatial resolution, which is inherently limited by light scattering in tissues. researchgate.net
Specialized software, such as Living Image® and Aura, provide a suite of tools for performing these image processing tasks. wikipedia.orgd-nb.infonih.gov
Data Normalization: To account for variability between samples, such as differences in cell number or transfection efficiency, the raw bioluminescence data needs to be normalized. researchgate.netnih.gov Common normalization strategies include:
Internal Control Reporter: Co-transfection with a second reporter gene, such as Renilla luciferase, driven by a constitutive promoter. The firefly luciferase signal is then divided by the Renilla luciferase signal. researchgate.netrsc.org
Normalization to Cell Number or Protein Content: For in vitro assays, the bioluminescence signal can be normalized to the total number of cells or the total protein concentration in the sample. nih.govrsc.org
Regression-Based Methods: For transient transfection assays where transfection efficiency is low, ratiometric normalization can be unreliable. In such cases, linear regression-based methods have been proposed to provide more robust normalization. semanticscholar.orgresearchgate.net
The choice of normalization method depends on the specific experimental design and should be carefully considered to ensure accurate and reproducible results. nih.govrsc.org
A major challenge in bioluminescence imaging is the presence of background signals that can obscure the true signal from the D-luciferin-luciferase reaction. The signal-to-noise ratio (SNR) is a critical determinant of the sensitivity of the assay.
Sources of Background Signal:
Autofluorescence: Tissues and some components of animal chow, particularly chlorophyll (B73375), can emit fluorescence when excited by ambient light, which can be detected by sensitive imaging systems. wikipedia.orgnih.gov
Diet-Related Luminescence: Some animal diets can exhibit persistent luminescence after exposure to light, leading to a background signal, particularly in the abdominal region. pnas.orgresearchgate.net
Instrument Noise: As discussed previously, dark current and read noise from the CCD detector are significant sources of background, especially during long exposures. researchgate.netnih.govrsc.org
Substrate Auto-oxidation: Some luciferin (B1168401) analogs can auto-oxidize and produce a low level of light in the absence of luciferase, although this is generally low for D-luciferin itself. semanticscholar.org
Strategies for Minimizing Background:
Dietary Modifications: Placing animals on an alfalfa-free diet for at least a week before imaging can significantly reduce chlorophyll-related autofluorescence. wikipedia.orgnih.gov
Light-Tight Environment: Ensuring the imaging chamber is completely dark and keeping animals in a dark environment before imaging can minimize diet-related persistent luminescence. pnas.orgresearchgate.net
Cooled Detectors: Using deeply cooled CCD cameras is the most effective way to reduce dark current. researchgate.netnih.gov
Image Processing: Background subtraction algorithms can help to remove a uniform background signal. nih.gov
Strategies for Enhancing Signal-to-Noise Ratio:
Optimizing Signal Acquisition: Adjusting parameters like exposure time and binning can increase the signal collected. However, there are trade-offs; for instance, increased binning improves sensitivity but reduces spatial resolution. researchgate.net
Use of Red-Shifted Luciferases/Luciferins: Light at longer wavelengths (red and near-infrared) is less absorbed and scattered by tissues. Using luciferase mutants or luciferin analogs that emit red-shifted light can improve the signal from deep tissues. abcam.com
Enhancing Luciferase Signal: The use of certain reagents or genetic modifications can enhance the stability and light output of the luciferase enzyme. nih.gov
The following table provides a summary of strategies to minimize background and enhance the signal-to-noise ratio:
| Strategy | Target | Mechanism |
| Alfalfa-free diet | Autofluorescence | Reduces chlorophyll content in the gut. wikipedia.orgnih.gov |
| Pre-imaging dark adaptation | Diet-related luminescence | Allows for the decay of persistent luminescence from food pellets. pnas.orgresearchgate.net |
| Cooled CCD camera | Instrument noise | Reduces thermally generated electrons (dark current). researchgate.netnih.gov |
| Optimized exposure and binning | Signal-to-Noise Ratio | Maximizes photon collection from the source relative to background noise. researchgate.net |
| Use of red-shifted reporters | Signal from deep tissues | Longer wavelength light has better tissue penetration. abcam.com |
Synthetic Production and Quality Control of Research-Grade this compound
The quality of the this compound used in an assay is a critical determinant of the sensitivity and reproducibility of the results. While D-luciferin is a natural product, the vast majority used in research is produced synthetically.
The purity of this compound directly impacts the performance of bioluminescence assays. Commercially available research-grade D-luciferin is typically advertised with a purity of >98% or >99%, as determined by High-Performance Liquid Chromatography (HPLC). wikipedia.orgnih.gov The presence of impurities can significantly reduce the sensitivity and reproducibility of the assay. researchgate.netresearchgate.net
One of the most common and detrimental impurities is dehydroluciferin (B1459941) . This oxidized form of luciferin is a potent inhibitor of the firefly luciferase enzyme. portlandpress.com Its presence in a D-luciferin preparation will lead to a weaker bioluminescent signal, thereby reducing the sensitivity of the assay.
The reproducibility of an assay can also be compromised by batch-to-batch variations in the purity of the D-luciferin. If the level of inhibitory impurities differs between batches, it will lead to inconsistent results over time. researchgate.net Therefore, using a consistent source of high-purity D-luciferin is crucial for longitudinal studies.
The following table illustrates the potential impact of D-luciferin purity on assay performance:
| Purity Level | Potential Impurities | Impact on Sensitivity | Impact on Reproducibility |
| High (>99%) | Minimal | High, strong signal | High, consistent results |
| Moderate (95-98%) | Low levels of dehydroluciferin, L-luciferin | Reduced, weaker signal | Moderate, potential for batch-to-batch variability |
| Low (<95%) | Significant levels of inhibitors | Low, very weak or no signal | Low, inconsistent and unreliable results |
Firefly luciferase exhibits a high degree of stereospecificity for its substrate. The bioluminescent reaction exclusively utilizes the D-enantiomer of luciferin. nih.govnih.gov The L-enantiomer, L-luciferin , not only fails to produce light but also acts as a competitive inhibitor of the luciferase enzyme. nih.govportlandpress.com
The presence of L-luciferin in a D-luciferin preparation will therefore lead to a dose-dependent decrease in the light output of the reaction. This can significantly impact the accuracy of quantitative assays, as the measured signal will not be a true reflection of the amount of luciferase present. For sensitive applications, it is therefore critical to use D-luciferin with high stereoisomeric purity, meaning it should be substantially free of the L-isomer.
Quality control procedures for research-grade D-luciferin often include chiral HPLC analysis to determine the ratio of D- to L-luciferin. nih.gov This ensures that the final product meets the stringent requirements for use in sensitive and quantitative bioluminescence assays. The inhibitory effect of L-luciferin underscores the importance of stringent quality control in the manufacturing of research-grade this compound. nih.gov
Development of Engineered Luciferase Enzymes and Modified D-Luciferin Analogs
The sensitivity and applicability of D-luciferin-based bioluminescence imaging (BLI) have been significantly expanded through the parallel development of engineered luciferase enzymes and synthetic D-luciferin analogs. acs.orgnih.gov These innovations aim to overcome the limitations of the native firefly luciferase (FLuc) and D-luciferin system, such as the suboptimal tissue penetration of its yellow-green light emission and the variable bioavailability of the substrate. nih.govthe-scientist.com By fine-tuning both the enzyme and the substrate, researchers can achieve brighter signals, shift emissions to more tissue-penetrating wavelengths, and develop orthogonal reporter systems for multicomponent imaging. acs.orgescholarship.org
Design and Characterization of Luciferase Variants with Enhanced Light Output or Altered Spectral Properties
Protein engineering has produced a variety of luciferase variants with improved characteristics for biological research. acs.org Strategies include site-specific mutagenesis and directed evolution to create enzymes with enhanced thermostability, increased quantum yield, and altered emission spectra. acs.orgacs.org
One major goal has been to red-shift the emission wavelength of firefly luciferase. acs.org Light with longer wavelengths, particularly in the red to near-infrared (NIR) range ( >600 nm), is less absorbed and scattered by biological tissues, enabling higher-resolution imaging of deep-tissue targets. nih.govnih.gov Introducing mutations at specific residues in the FLuc active site, such as N229, I237, L286, T352, and H431, can yield mutants with emission peaks above 600 nm. acs.org For example, a mutant known as PLR3 was engineered to have a lower Km for ATP, resulting in a brighter signal in the low-ATP environment of living cells compared to other red-emitting variants. acs.org
Beyond modifying firefly luciferase, researchers have engineered luciferases from other organisms. A notable example is NanoLuc (NLuc), an engineered enzyme derived from a small luciferase subunit of the deep-sea shrimp Oplophorus gracilirostris. nih.govacs.orgresearchgate.net This 19 kDa enzyme is significantly smaller than FLuc and exhibits high physical stability, retaining activity at temperatures up to 55°C. nih.govacs.org When paired with its novel substrate, furimazine, NanoLuc produces a glow-type luminescence with a specific activity approximately 150-fold greater than that of firefly luciferase. nih.govacs.org While its native blue-light emission is not ideal for deep-tissue imaging, its intense brightness and stability make it highly suitable for many in vitro and cell-based assays. the-scientist.comresearchgate.net To overcome the wavelength limitation for in vivo applications, NanoLuc has been fused to fluorescent proteins to create reporters like Antares2, which shifts the emission into the red spectrum via bioluminescence resonance energy transfer (BRET). escholarship.orguniversityofcalifornia.edu
| Luciferase Variant | Origin/Type | Key Engineered Feature(s) | Emission Peak (approx.) | Notable Advantages | Reference |
|---|---|---|---|---|---|
| Luc2 | Firefly (Photinus pyralis) | Codon-optimized for mammalian expression | ~560 nm | Improved expression and brightness in mammalian cells | the-scientist.com |
| PLR3 | Firefly (Photinus pyralis) | Red-shifted emission, low Km for ATP | >600 nm | ~2.5-fold brighter than CBR in living cells | acs.org |
| NanoLuc (NLuc) | Deep Sea Shrimp (Oplophorus gracilirostris) | Engineered for high stability and brightness | ~454 nm | >150-fold higher specific activity than FLuc; high thermal stability | nih.govacs.orgresearchgate.net |
| Antares2 | BRET Reporter | Fusion of teLuc (engineered NanoLuc) and a fluorescent protein | >600 nm | Red-shifted emission with high photon output for deep-tissue imaging | universityofcalifornia.edu |
Synthesis and Evaluation of D-Luciferin Analogs for Specific Research Needs (e.g., improved cell permeability, modified kinetics, red-shifted emission)
In parallel with enzyme engineering, the chemical synthesis of D-luciferin analogs provides an orthogonal approach to improving bioluminescence systems. acs.orgnih.gov Modifications to the D-luciferin structure can enhance its properties for specific applications, such as improving its ability to cross cell membranes and the blood-brain barrier, or shifting the emission wavelength towards the near-infrared. nih.govnih.govacs.org
Red-Shifted Emission: A primary focus of analog development has been to achieve longer emission wavelengths. nih.govmdpi.com One strategy involves extending the π-conjugation system of the molecule. nih.gov An example is AkaLumine, which replaces the benzothiazole (B30560) moiety with a simpler benzene (B151609) ring and extends the molecule's conjugation, resulting in an emission wavelength of 675 nm. nih.gov This shift into the NIR region allows for significantly better signal detection from deep tissues. nih.gov Another approach is atomic substitution; replacing the sulfur atom in the luciferin backbone with a selenium atom also produces a red-shift in the emission maximum. nih.govnih.gov For instance, an aminoseleno-D-luciferin analog was shown to have an emission maximum at 600 nm. nih.gov
Improved Cell Permeability and Biodistribution: The ionized carboxylate group on D-luciferin limits its ability to passively diffuse across cell membranes, and its distribution in vivo is not uniform. nih.govacs.org To address this, analogs with increased hydrophobicity have been synthesized to improve cell permeability and access to tissues like the brain. nih.govacs.org CycLuc1, a cyclic alkylaminoluciferin, is one such analog that demonstrates improved light output in living cells at low concentrations and provides more persistent light emission in vivo compared to D-luciferin. nih.gov Its superior performance in vivo, particularly for brain imaging, is attributed to better cell permeability and bioavailability, allowing it to more effectively reach luciferase-expressing cells. nih.govacs.org
Modified Kinetics: The synthesis of luciferin derivatives can also be used to create substrates for other enzymes, effectively coupling a secondary enzymatic reaction to the light-emitting luciferase reaction. For example, luciferin derivatives such as D-luciferin-O-phosphate and D-luciferyl-L-phenylalanine have been synthesized. d-nb.info These compounds are not direct substrates for luciferase but can be enzymatically cleaved by other enzymes (like alkaline phosphatase or carboxypeptidase A, respectively) to release D-luciferin, which then produces light. d-nb.info This allows the bioluminescent signal to be used as a highly sensitive reporter for the activity of the cleaving enzyme. d-nb.info
| Analog Name | Key Structural Modification | Primary Research Advantage | Emission Peak (approx. with FLuc) | Reference |
|---|---|---|---|---|
| Aminoluciferin (AL) | Amino group at 6' position | Red-shifted emission | 596 nm | mdpi.com |
| Selenium-containing luciferin | Selenium atom replaces sulfur | Red-shifted emission | 600 nm | nih.govnih.gov |
| CycLuc1 | Cyclic alkylamino group | Improved cell permeability and in vivo performance | Red-shifted vs. D-luciferin | nih.gov |
| AkaLumine | Extended π-conjugation system | Near-infrared emission, improved cell permeability | 675 nm | nih.gov |
| D-luciferin-O-phosphate | Phosphate group on 6' hydroxyl | Substrate for phosphatases (indirect signal) | N/A (releases D-luciferin) | d-nb.info |
Strategic Handling and Storage Protocols for Maintaining Reagent Integrity in Research Settings
The chemical stability of this compound is critical for obtaining reproducible and sensitive results in bioluminescence assays. The compound is sensitive to light, oxygen, moisture, and pH. revvity.comwindows.net Therefore, strict handling and storage protocols are necessary to maintain its integrity.
Storage of Lyophilized Powder: Upon receipt, the lyophilized this compound powder should be stored at -20°C in a desiccated environment. revvity.comzellbio.eu The vial should be tightly sealed and protected from light. revvity.comwindows.net It is often packaged under an inert gas like argon or nitrogen to prevent oxidation. revvity.comwindows.net If a vial is opened and closed repeatedly, it is recommended to flush the container with an inert gas before re-sealing to preserve stability. windows.net When stored properly, the unopened lyophilized powder is stable for up to two years. revvity.com
Preparation and Storage of Stock Solutions: For use, this compound is typically dissolved in sterile, buffered solutions like DPBS or water. revvity.comwindows.net Aqueous stock solutions should be prepared and handled while protected from direct light. revvity.comfishersci.com The pH of the solution is a critical factor; D-luciferin is unstable at pH values below 6.5 and above 7.5. windows.net At alkaline pH, it can be oxidized to dehydroluciferin, a potent inhibitor of firefly luciferase, or undergo racemization to the L-isomer. fishersci.combdbiosciences.com
For maximum reproducibility in highly sensitive assays, using freshly prepared solutions is strongly recommended. revvity.comwindows.net If storage is necessary, the solution can be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the reagent. revvity.com These aliquots should be stored frozen, preferably at -80°C, and protected from light. windows.net While some protocols suggest frozen solutions may be stable for up to 6 months, prolonged storage can lead to a degradation of the signal. revvity.comwindows.net
Advanced Quantitative Data Analysis and Interpretation in Bioluminescence Imaging
While bioluminescence imaging (BLI) is a powerful tool for monitoring biological processes in real-time, accurate quantitative analysis and interpretation of the data present several challenges. radiologykey.comnih.gov Moving beyond qualitative observations to obtain robust quantitative data requires careful consideration of the entire experimental workflow, from image acquisition to data processing. mdpi.comnih.gov
Traditionally, BLI data has often been reported in relative light units (RLU), which can make it difficult to compare results across different experiments, time points, or instruments. nih.gov There is a growing effort to standardize measurements and move towards absolute quantification of the photon signal. mdpi.comnih.gov This involves converting the detected signal into absolute units such as radiance (photons/s/cm²/sr), which accounts for the geometry of light collection. nih.gov
Several factors can influence the detected bioluminescent signal and complicate data interpretation:
Tissue Attenuation: The primary challenge for in vivo quantification is the absorption and scattering of light by biological tissues. nih.govnih.gov The signal from a light source deep within an animal will appear weaker than a source of the same intensity located closer to the surface. nih.gov This surface-weighted nature of BLI means that changes in tumor depth or the optical properties of overlying tissues can affect the signal independently of changes in luciferase expression. nih.gov
Substrate Bioavailability: The intensity of the bioluminescent signal is dependent on the local concentrations of not only the luciferase enzyme but also the D-luciferin substrate and cofactors like ATP. zellbio.euradiologykey.com The biodistribution of injected D-luciferin is not uniform throughout the body, and factors like tumor size and vascularization can affect substrate delivery, potentially leading to misinterpretation of the signal. nih.govinnoserlaboratories.com
Image Acquisition and Processing: Proper image processing is crucial for accurate quantification. This includes subtracting background noise, which can be determined by acquiring a "dark" image with the shutter closed. nih.gov The signal is then measured by defining a region of interest (ROI) around the source and integrating the signal within that area. nih.gov Imaging parameters such as exposure time and pixel binning can be adjusted to optimize the signal without saturating the detector, and software can compensate for these changes to allow for quantitative comparisons across images. youtube.com
Ultimately, interpreting BLI data requires an understanding that the signal is a composite readout reflecting not just the number of luciferase-expressing cells, but also their metabolic state (ATP levels), location, and the efficiency of substrate delivery. radiologykey.com
Comparative Analysis and Future Perspectives in D Luciferin Research
Comparative Evaluation with Alternative Bioluminescent Substrates and Reporter Systems
D-luciferin, the substrate for firefly and click beetle luciferases, is a cornerstone of bioluminescence imaging (BLI). nih.govnih.gov Its utility, however, is best understood in the context of other available bioluminescent systems, each with distinct characteristics. The primary alternatives include coelenterazine- and furimazine-based systems, which utilize different luciferases and exhibit unique properties. nih.govnih.gov
D-luciferin-based systems, particularly with firefly luciferase (FLuc), are noted for their high quantum yield, meaning they are very efficient at converting chemical energy into light. nih.govbohrium.com The reaction is dependent on adenosine (B11128) triphosphate (ATP), which can be advantageous for assays where cell viability or metabolic activity is a key parameter. nih.govzellbio.eu Conversely, this ATP dependence can be a limitation in environments with low ATP levels, such as certain biological fluids, and the consumption of cellular ATP might perturb normal cell physiology. nih.gov
Coelenterazine-dependent systems, employing luciferases like Renilla (RLuc) and Gaussia (GLuc), offer several advantages. These enzymes are generally smaller than FLuc and their reaction is ATP-independent. nih.govresearchgate.net This makes them suitable for use in a wider range of cellular and extracellular environments. GLuc, in particular, is known for its high signal intensity. However, coelenterazine (B1669285) can be less stable and more prone to auto-oxidation compared to D-luciferin. unimib.it
A more recent development is the NanoLuc (NLuc) luciferase, an engineered enzyme derived from a deep-sea shrimp, which uses a novel synthetic substrate called furimazine. jst.go.jp The NLuc/furimazine system is exceptionally bright—reportedly 150 times brighter than the Renilla luciferase/coelenterazine system—and highly stable. jst.go.jp Its small size and high brightness make it an excellent reporter, especially for applications requiring high sensitivity. nih.gov
The choice of a bioluminescent system often depends on the specific application, considering factors like the required sensitivity, the biological environment, and the need for multiplexing. researchgate.netnih.gov For instance, the different substrate requirements of FLuc and RLuc or NLuc allow for dual-reporter assays, where two biological events can be monitored simultaneously in the same system. nih.govnih.gov
| Feature | D-Luciferin System (e.g., Firefly Luciferase) | Coelenterazine System (e.g., Renilla, Gaussia Luciferase) | Furimazine System (e.g., NanoLuc Luciferase) |
|---|---|---|---|
| Primary Substrate | D-Luciferin | Coelenterazine | Furimazine |
| ATP Requirement | Yes | No | No |
| Relative Brightness | High Quantum Yield | Moderate to High (Gaussia is very bright) | Very High (Brighter than Firefly and Renilla systems) |
| Emission Wavelength (approx.) | 560-620 nm | ~480 nm (Renilla), ~480 nm (Gaussia) | ~460 nm |
| Key Advantages | High quantum yield, well-established, ATP-dependence can be used to monitor cell viability. nih.govzellbio.eu | ATP-independent, smaller luciferases, suitable for extracellular assays. nih.gov | Extremely bright, highly stable, small enzyme size. jst.go.jp |
| Key Disadvantages | ATP-dependence can interfere with cell physiology, larger enzyme size. nih.gov | Lower quantum yield than Firefly, substrate can be unstable. unimib.it | Blue-shifted emission has poorer tissue penetration. universityofcalifornia.edu |
Synergistic Integration of D-Luciferin-Based Systems with Complementary Research Technologies (e.g., Fluorescence, Positron Emission Tomography)
While D-luciferin-based bioluminescence imaging (BLI) is a powerful tool for sensitive, real-time visualization of biological processes, its capabilities can be significantly enhanced by combining it with other imaging modalities. opticalpathways.comyoutube.com This synergistic, multi-modal approach allows researchers to overcome the limitations of a single technique and gain a more comprehensive understanding of complex biological systems. opticalpathways.com
Integration with Fluorescence Imaging: Fluorescence imaging offers high-resolution insights into molecular dynamics but can be limited by background autofluorescence from tissues and the need for an external light source for excitation, which can cause phototoxicity and has limited tissue penetration. indigobiosciences.comucsd.edutaylorandfrancis.com Bioluminescence, in contrast, has virtually no background signal, providing an excellent signal-to-noise ratio. indigobiosciences.comucsd.edu
By combining these techniques, researchers can leverage the high sensitivity of BLI for tracking whole-organism processes, such as tumor growth or cell migration, while using high-resolution fluorescence microscopy for detailed cellular and subcellular analysis of the same biological sample. opticalpathways.comresearchgate.net This dual approach allows for correlating macroscopic observations with microscopic details, providing a more complete picture of the biological event under study. nih.gov
Integration with Positron Emission Tomography (PET): Positron Emission Tomography (PET) is a nuclear imaging technique that provides quantitative three-dimensional images with high sensitivity and unlimited tissue penetration depth, but it has lower spatial resolution compared to optical methods. nih.gov Combining BLI with PET, often co-registered with Computed Tomography (PET/CT) for anatomical context, creates a powerful multi-modal platform. youtube.comnih.gov
This integration allows researchers to cross-verify signals and combine the strengths of each modality. youtube.com For example, BLI can provide a rapid and high-throughput method for initial screening of treatment efficacy in animal models, while PET can offer more precise quantitative data on metabolic activity or receptor density in a specific anatomical location. nih.gov In studies monitoring cancer therapy, BLI can track the viability of luciferase-expressing tumor cells, while a PET tracer like [¹⁸F]FDG can report on the metabolic response of the tumor, offering complementary information on treatment effectiveness.
| Imaging Modality | Strengths | Limitations | Synergy with D-Luciferin BLI |
|---|---|---|---|
| Fluorescence Imaging | High spatial resolution, multiplexing capability. indigobiosciences.com | Requires external excitation, background autofluorescence, limited tissue penetration. indigobiosciences.comucsd.edu | Combines high-sensitivity whole-body imaging (BLI) with high-resolution cellular/subcellular analysis (Fluorescence). opticalpathways.com |
| Positron Emission Tomography (PET) | Quantitative, unlimited tissue penetration, high sensitivity. nih.gov | Lower spatial resolution, requires radioisotopes. | Provides anatomical context (with CT) and quantitative functional data to complement the biological activity information from BLI. youtube.comnih.gov |
Theoretical and Computational Approaches to Understanding D-Luciferin Bioluminescence
The remarkable efficiency of firefly bioluminescence has long been a subject of intense scientific inquiry. acs.org Theoretical and computational methods have become indispensable for elucidating the complex quantum and molecular mechanics that govern the conversion of chemical energy into light in the D-luciferin/luciferase reaction. sciencesconf.orgnih.gov These approaches provide insights that are often inaccessible through experimental methods alone.
Quantum and Molecular Mechanics (QM/MM): The sheer size of the luciferase enzyme makes purely quantum mechanical calculations computationally prohibitive. To address this, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. sciencesconf.org In this approach, the core reaction site—involving D-luciferin and key amino acid residues—is treated with high-level quantum mechanics, while the rest of the protein environment is modeled using classical molecular mechanics. sciencesconf.org This allows for an accurate description of the electronic transitions and charge transfer phenomena at the heart of the light-emitting reaction, while still accounting for the influence of the surrounding protein structure. sciencesconf.org
Density Functional Theory (DFT): Computational studies using Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have been crucial in modeling the bioluminescence reaction. nih.govnih.gov These methods are used to predict the reaction mechanisms for the formation of the light-emitting molecule, oxyluciferin, from D-luciferin via a high-energy dioxetanone intermediate. nih.gov TD-DFT calculations can predict the vertical excitation energies, which correspond to the color of the emitted light. nih.govresearchgate.net Such studies have supported the Chemically Initiated Electron Exchange Luminescence (CIEEL) theory as the generally accepted mechanism for firefly bioluminescence. nih.gov
Elucidating High Quantum Yield and Color Tuning: Computational approaches have been instrumental in explaining the near-perfect quantum yield of firefly bioluminescence. acs.org Nonadiabatic molecular dynamics simulations, for instance, can model the decomposition of the dioxetanone intermediate and the subsequent population of the excited state of oxyluciferin, providing a theoretical estimate of the bioluminescent efficiency. acs.org
Furthermore, these theoretical models help explain the phenomenon of color tuning, where different luciferase enzymes can produce different colors of light (from green to red) using the same D-luciferin substrate. nih.govrsc.org Calculations suggest that the color of the emitted light is highly dependent on the polarization of the oxyluciferin molecule within the microenvironment of the enzyme's active site. nih.gov By simulating how mutations in the luciferase active site alter this microenvironment, researchers can understand and predict the resulting color shifts. sciencesconf.org These computational insights are invaluable for guiding the rational design of novel luciferin (B1168401) analogs and engineered luciferases with desired spectral properties. nih.govresearchgate.net
Emerging Research Frontiers and Innovative Applications of D-Luciferin Potassium Salt in Biological Sciences
Research involving this compound continues to push the boundaries of biological imaging and analysis. Key frontiers include the development of novel substrates for enhanced imaging capabilities and the expansion of applications into increasingly complex biological questions. nih.gov
Next-Generation Luciferin Analogs: A major focus of current research is the synthesis of D-luciferin analogs with improved photophysical properties. nih.gov The yellow-green light emitted by the standard D-luciferin/luciferase reaction is significantly absorbed and scattered by tissues like hemoglobin, limiting its use for deep-tissue imaging. nih.govnih.gov To overcome this, scientists are designing and synthesizing π-extended luciferins and other analogs that produce red-shifted or near-infrared (NIR) light. nih.govrsc.org This longer-wavelength light penetrates tissues more effectively, enabling more sensitive and accurate imaging of processes deep within living animals. nih.gov The development of these new substrates, along with the engineering of mutant luciferases that can efficiently process them, is a rapidly advancing field. nih.govnih.gov
Expanding Applications in Preclinical Research: The high sensitivity and non-invasive nature of D-luciferin-based imaging make it an invaluable tool in preclinical drug development and oncology research. ctfassets.netnih.govinnoserlaboratories.com Innovative applications include:
Real-time Monitoring of Gene Expression: By linking the luciferase gene to a specific promoter, researchers can non-invasively monitor when and where specific genes are turned on or off in a living animal in response to disease or treatment. opticalpathways.comnih.gov
Cell Tracking and Therapy: D-luciferin imaging is widely used to track the fate of transplanted cells, such as stem cells or immune cells (e.g., CAR-T cells), in vivo. nih.govnih.gov This allows for the longitudinal monitoring of cell viability, migration, proliferation, and homing to target tissues, which is crucial for evaluating the efficacy of cell-based therapies. nih.gov
Drug Discovery and Development: Luciferase-expressing cancer cells are routinely used in animal models to monitor tumor growth and metastasis in real-time. nih.govinnoserlaboratories.com This provides a powerful platform to rapidly assess the efficacy of novel anti-cancer drugs and to study complex interactions within the tumor microenvironment. ctfassets.netnih.gov
The continuous development of brighter, red-shifted luciferin-luciferase pairs and more sophisticated imaging systems promises to further enhance the capabilities of bioluminescence imaging, enabling the study of ever more intricate biological processes in living organisms. universityofcalifornia.edunih.gov
Q & A
Q. How should D-Luciferin Potassium Salt be prepared for in vivo bioluminescence imaging?
Dissolve the potassium salt in sterile, ATP-free PBS (pH 7.4) at 15 mg/mL. Sterilize the solution using a 0.22 µm syringe filter to remove microbial contaminants. For intraperitoneal (IP) administration in mice, a dose of 150 mg/kg is standard, but concentrations between 3–15 mg/mL are adjustable based on experimental needs .
Q. What are the optimal storage conditions for this compound?
Store the lyophilized powder at -20°C, protected from light, for up to 2 years. Reconstituted solutions can be aliquoted and stored at -80°C for ≤1 year. Avoid repeated freeze-thaw cycles, as degradation increases by ~0.25% per day at room temperature, especially in oxygenated or alkaline conditions .
Q. How does pH influence the stability of D-Luciferin in solution?
Degradation pathways are pH-dependent:
- pH < 7 : Accelerated oxidation to dehydroluciferin.
- pH 7–8 : Optimal stability for short-term use (≤24 hours at 4°C). Use buffered solutions (e.g., PBS) to maintain neutral pH and minimize ATP contamination during preparation .
Q. What are the primary applications of this compound in vitro?
- Reporter gene assays : Quantify luciferase activity in transfected cells.
- ATP detection : Measure cellular viability via ATP-dependent bioluminescence.
- High-throughput screening : Screen molecular inhibitors/activators using luciferase-coupled pathways .
Advanced Research Questions
Q. How can I optimize the signal-to-noise ratio in longitudinal in vivo imaging studies?
- Kinetic profiling : Determine peak luminescence timing (typically 10–20 minutes post-IP injection) via sequential imaging .
- Background reduction : Use ATP-free reagents and minimize ambient light exposure.
- Dose calibration : Adjust luciferin concentration (e.g., 30 mg/mL for deeper tissue penetration) while monitoring toxicity thresholds .
Q. How do sodium and potassium salt forms differ in experimental outcomes?
- Solubility : Potassium salt dissolves readily in aqueous buffers, whereas sodium salt may precipitate in high-sodium media.
- Ionic compatibility : Potassium salt is preferred for cell culture assays to avoid sodium-induced osmotic stress.
- In vivo use : Both salts are interchangeable, but potassium salt is standard due to broader compatibility with physiological buffers .
Q. What methodologies address contradictory bioluminescence signals between technical replicates?
- Contamination checks : Verify ATP-free conditions using negative controls (e.g., heat-inactivated cells).
- Luciferase normalization : Co-transfect a constitutively active reporter (e.g., Renilla luciferase) for signal standardization.
- Solution integrity : Test reconstituted luciferin for dehydroluciferin contamination via HPLC (>98% purity required) .
Q. How can I adapt D-Luciferin protocols for 3D cell culture or organoid models?
- Diffusion optimization : Increase luciferin concentration to 20–30 mg/mL and extend incubation time to 30 minutes.
- Matrix compatibility : Pre-test hydrogel-embedded cultures for luciferin permeability using fluorescence tracers.
- Signal quantification : Use calibrated imaging software to correct for light scattering in dense tissues .
Methodological Tables
Table 1 : Stability of this compound Under Storage Conditions
Table 2 : Comparison of Injection Routes for In Vivo Imaging
| Route | Signal Peak Time | Duration | Advantages |
|---|---|---|---|
| Intraperitoneal (IP) | 10–15 minutes | 45–60 minutes | Ease of administration |
| Intravenous (IV) | 2–5 minutes | 20–30 minutes | Rapid systemic distribution |
| Subcutaneous (SC) | 20–30 minutes | 60–90 minutes | Sustained release for longitudinal studies |
| Sources: |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
